molecular formula C20H22N6O7S B12726873 N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide CAS No. 94159-58-7

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide

Cat. No.: B12726873
CAS No.: 94159-58-7
M. Wt: 490.5 g/mol
InChI Key: QLRPZDUQWSZBDX-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide is a complex organic compound with a unique structure that combines benzimidazole and azo functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide typically involves multiple steps. The starting materials often include benzimidazole derivatives and azo compounds. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe or marker due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its azo functionality.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may interact with enzymes or receptors, while the azo group can participate in redox reactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide: A simpler analog with similar benzimidazole functionality.

    N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide: A more complex analog with additional naphthalene and carboxamide functionalities.

Uniqueness

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide is unique due to its combination of benzimidazole and azo functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

94159-58-7

Molecular Formula

C20H22N6O7S

Molecular Weight

490.5 g/mol

IUPAC Name

2-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide

InChI

InChI=1S/C20H22N6O7S/c1-10(27)18(19(28)22-11-5-6-12-13(7-11)24-20(29)23-12)26-25-14-8-16(33-4)17(9-15(14)32-3)34(30,31)21-2/h5-9,18,21H,1-4H3,(H,22,28)(H2,23,24,29)

InChI Key

QLRPZDUQWSZBDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC(=C(C=C3OC)S(=O)(=O)NC)OC

Origin of Product

United States

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